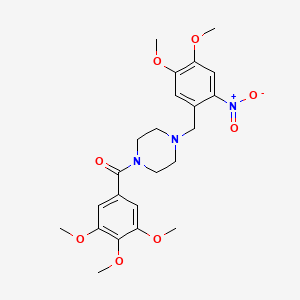![molecular formula C17H20N2O5 B4987517 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. It may also act by modulating the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects
3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate in lab experiments is its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations is its lack of specificity. It may interact with other enzymes and neurotransmitters, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for inflammatory bowel disease (IBD) and other autoimmune disorders. Additionally, more research is needed to understand the mechanism of action and to improve its specificity and efficacy.
Métodos De Síntesis
The synthesis of 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate involves the reaction of 6-methylquinoline-3,4-dicarboxylic acid with 2-hydroxypropylamine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-hydroxypropylamino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-24-17(22)13-9-18-14-6-5-11(16(21)23-3)7-12(14)15(13)19-8-10(2)20/h5-7,9-10,20H,4,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMOIJFDASSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)


![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)